Product packaging for 3-Ethylamino-4-methylphenol(Cat. No.:CAS No. 120-37-6)

3-Ethylamino-4-methylphenol

Cat. No.: B089454
CAS No.: 120-37-6
M. Wt: 151.21 g/mol
InChI Key: CTGSQPRDMHCIMM-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery in Chemical Research

The historical significance of 3-Ethylamino-4-methylphenol is closely tied to the development of synthetic dyes. The discovery of the diazotization reaction by Peter Griess in 1858 laid the groundwork for the synthesis of the first azo dye, chrysoidine, in 1875. vdoc.pub This paved the way for the creation of a vast array of synthetic colorants. Within this context, aminophenols, including this compound, became crucial intermediates. ontosight.ai

While the specific date and circumstances of the initial synthesis of this compound are not extensively documented in readily available literature, its utility as a precursor in the production of rhodamine dyes is a key aspect of its history. For instance, the dye cation of Pigment Red 81 can be synthesized using this compound and phthalic anhydride (B1165640). vdoc.pub Similarly, Rhodamine 6G is commercially prepared by condensing this compound with phthalic anhydride, followed by esterification. nih.gov This highlights the compound's long-standing role in the industrial synthesis of important colorants.

Significance and Scope of Research on this compound

The significance of this compound in academic and industrial research extends beyond its role as a dye intermediate. Its chemical structure, possessing both an amine and a phenolic hydroxyl group, imparts a range of reactive properties that make it a versatile building block in organic synthesis. chemicalbook.com

Current research continues to explore its applications. For example, it has been used in the synthesis of rhodol by undergoing a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid. chemicalbook.comlabfind.co.kr Furthermore, its potential biological activities, such as antioxidant, antibacterial, and anti-inflammatory effects, are areas of study for the development of new pharmaceutical agents. ontosight.ai The compound is also a subject in the field of green chemistry, with research focusing on more environmentally friendly and efficient methods for its synthesis, such as the catalytic amination of alcohol compounds. google.com

Recent studies have also incorporated this compound in the synthesis of advanced materials. For instance, it was utilized in the preparation of a novel N-TFA-protected carboxyrhodamine 6G (R6G) phosphoramidite (B1245037) for automated DNA synthesis, demonstrating its relevance in modern biotechnology. researchgate.net Additionally, its use in the synthesis of isotopically labeled dyes for surface-enhanced Raman scattering (SERS) applications highlights its role in the development of sensitive analytical techniques. acs.org The compound has also been identified as a potential product from the hydrothermal liquefaction of algal biomass, suggesting its relevance in the context of biorefinery and renewable resources. slideshare.net

Detailed Research Findings

The following table summarizes key properties and research applications of this compound:

Property/ApplicationDetails
Chemical Formula C9H13NO ontosight.ai
Molecular Weight 151.21 g/mol ontosight.ai
Physical Appearance Purple solid chemicalbook.comnih.gov
Melting Point 85-87 °C chemicalbook.com
Solubility Insoluble in water chemicalbook.comnih.gov
Key Reactions Diazotization and coupling reactions ontosight.ai
Condensation with phthalic anhydride to form rhodamine dyes vdoc.pubnih.gov
Condensation with 2-(2,4-dihydroxybenzoyl)benzoic acid to synthesize rhodol chemicalbook.comlabfind.co.kr
Primary Applications Intermediate in the synthesis of dyes and pigments (e.g., Pigment Red 81, Rhodamine 6G) vdoc.pubontosight.ainih.gov
Precursor in the synthesis of fluorescent probes for biotechnology (e.g., R6G phosphoramidite) researchgate.net
Component in the development of materials for advanced analytical techniques (SERS) acs.org
Emerging Research Areas Potential as a platform chemical from biorenewable sources (algal biomass) slideshare.net
Investigation of potential biological activities (antioxidant, antibacterial, anti-inflammatory) ontosight.ai
Development of green synthesis methodologies google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B089454 3-Ethylamino-4-methylphenol CAS No. 120-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylamino)-4-methylphenol
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InChI

InChI=1S/C9H13NO/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,10-11H,3H2,1-2H3
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InChI Key

CTGSQPRDMHCIMM-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=C(C=CC(=C1)O)C
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Molecular Formula

C9H13NO
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID7025269
Record name 3-Ethylamino-4-methylphenol
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Molecular Weight

151.21 g/mol
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Physical Description

3-ethylamino-4-methylphenol is a purple solid. (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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CAS No.

120-37-6
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Record name 3-Ethylamino-p-cresol
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Record name 3-Ethylamino-4-methylphenol
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Record name Phenol, 3-(ethylamino)-4-methyl-
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Record name 3-Ethylamino-4-methylphenol
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Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Advanced Synthetic Methodologies and Reaction Pathways for 3 Ethylamino 4 Methylphenol

Diverse Synthetic Routes and Mechanistic Elucidation

The preparation of 3-Ethylamino-4-methylphenol can be achieved through several distinct chemical pathways, each starting from different precursors and involving unique mechanistic steps. These routes range from multi-step processes involving N-alkylation and alkali fusion to strategies employing the functionalization of phenolic precursors.

A significant industrial synthesis route for this compound starts from o-toluidine (B26562). This multi-step process is robust and involves a sequence of classical organic reactions. The pathway can be summarized as follows:

N-Alkylation: The process begins with the N-ethylation of o-toluidine to produce N-ethyl-o-toluidine. This is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the ethylating agent. google.com

Sulfonation: The resulting N-ethyl-o-toluidine is then sulfonated using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring, yielding an N-ethyl-o-toluidine sulfonic acid derivative. google.com

Alkali Fusion: The sulfonated intermediate undergoes an alkali fusion reaction. In this critical step, the compound is heated at high temperatures (typically 245-300°C) with a mixture of sodium hydroxide (B78521) and potassium hydroxide. google.comorgsyn.org The sulfonic acid group is displaced by a hydroxyl group, a nucleophilic aromatic substitution that forms the phenoxide salt. google.com

Acidification and Isolation: The reaction mixture is cooled, dissolved in water, and then acidified (e.g., with hydrochloric or sulfuric acid) to neutralize the phenoxide and precipitate the crude this compound product. google.comorgsyn.orggoogle.com

Purification: The final product is purified, often by vacuum distillation, to achieve the desired purity. google.com

Alternative synthetic strategies involve building the molecule from precursors that are already phenolic or can be readily converted to phenols. These routes offer flexibility depending on the availability of starting materials.

From Substituted Phenols: One plausible route involves the reaction of 2-bromo-4-methylphenol (B149215) with ethylamine. sciencemadness.org This nucleophilic aromatic substitution would likely require high temperatures and pressure, potentially in an autoclave, and the use of a catalyst to proceed effectively. The reaction must be conducted in an inert atmosphere to prevent oxidation of the product. sciencemadness.org

From p-Cresol (B1678582): A multi-step synthesis can begin with p-cresol. The process would involve:

Nitration of p-cresol to introduce a nitro group. This reaction must be controlled to favor mononitration, yielding primarily 2-nitro-4-methylphenol, as the hydroxyl group is a more powerful activating group than the methyl group. sciencemadness.org

Reduction of the nitro group to an amino group, forming 2-amino-4-methylphenol.

Selective N-ethylation of the amino group to yield the final product. Monoalkylation can be challenging as the reaction often favors dialkylation. sciencemadness.org

From Aminotoluenes: Another approach starts with 2-amino-4-nitrotoluene. This route involves N-alkylation of the existing amino group, followed by reduction of the nitro group to a second amino group. The final step is a diazotization of the newly formed amino group, followed by hydrolysis to introduce the hydroxyl group, yielding this compound. sciencemadness.org

The following table provides a summary of the diverse synthetic routes discussed.

Starting MaterialKey StepsAdvantagesChallenges
o-ToluidineN-Ethylation, Sulfonation, Alkali Fusion, AcidificationEstablished industrial route. google.comHigh temperatures and corrosive reagents required. google.comorgsyn.org
2-Bromo-4-methylphenolNucleophilic Aromatic Substitution with EthylamineMore direct functionalization of a phenolic ring.Requires harsh conditions (high temperature/pressure) and inert atmosphere. sciencemadness.org
p-CresolNitration, Reduction, N-AlkylationUtilizes a common phenolic starting material.Control of regioselectivity in nitration; potential for over-alkylation. sciencemadness.org
2-Amino-4-nitrotolueneN-Alkylation, Reduction, Diazotization, HydrolysisUnambiguous alkylation step. sciencemadness.orgMulti-step process involving sensitive diazonium intermediates. sciencemadness.org

Process optimization for the synthesis of this compound has focused primarily on the alkali fusion step, which is often the yield-limiting and most energy-intensive part of the process. Traditional methods suffered from low conversion rates (around 50-52%) due to poor mixing and heat transfer in the molten reactants, leading to localized overheating and side reactions. google.com

A patented improvement addresses these issues by modifying the reaction parameters. google.com Key optimizations include:

Increasing the reactant-to-vessel volume ratio: The charge of the alkali fusion material was increased so that the total volume of the reaction mass occupies 70-80% of the alkali-fusion kettle's volume, compared to about 50-54% in traditional methods. This improves mixing and heat transfer. google.com

Optimizing kettle geometry: A specific length-to-diameter ratio for the kettle (1.25-1.35:1) was identified as optimal. google.com

Lowering the reaction temperature: The synthesis temperature was reduced from over 300°C to a range of 245-250°C. google.com

Another optimization involves introducing a protective layer of water vapor above the reactants during the alkali fusion and controlling the stirring speed to 48 rpm, which can help prevent oxidation and improve reaction consistency. google.com

The table below compares the traditional and optimized alkali fusion processes.

ParameterTraditional Process google.comOptimized Process google.com
Reaction Temperature~300 °C245-250 °C
Reactant Volume / Kettle Volume~54%70-80%
Kettle Length-to-Diameter Ratio1.2 : 11.25-1.35 : 1
Typical Conversion Efficiency~52%Significantly Increased

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in several of the synthetic steps, particularly in N-alkylation. The direct N-ethylation of o-toluidine can be performed using various ethylating agents, such as ethanol, in the presence of a catalyst. Phosphorus oxyhalides, particularly phosphorus oxychloride (POCl₃), have been patented as highly active catalysts for the N-alkylation of aromatic amines like o-toluidine with alcohols. google.com This method is noted for being less corrosive to iron-based equipment compared to other acidic catalysts under the required reaction conditions. google.com

More recent advancements in N-alkylation of aromatic amines utilize transition-metal catalysts. Ruthenium and Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high efficacy for the N-alkylation of anilines with alcohols via the "borrowing hydrogen" mechanism. acs.orgnih.govnih.gov While not specifically detailed for the o-toluidine to this compound pathway, these catalytic systems represent the state-of-the-art for the key N-alkylation transformation. For instance, commercially available ruthenium complexes can catalyze the reaction between aromatic amines and alcohols under mild conditions. nih.gov

The sulfonation and alkali fusion steps are generally not considered catalytic, as they are driven by stoichiometric quantities of highly reactive reagents (oleum and caustic alkalis, respectively). google.com

Reaction Kinetics and Thermodynamic Considerations in Formation Processes

The kinetics and thermodynamics of the formation processes are critical for process control and safety.

Reaction Kinetics: The N-alkylation of an aromatic amine like o-toluidine with an alkyl halide is a bimolecular nucleophilic substitution reaction. youtube.com The reaction rate is dependent on the concentration of both the amine and the alkylating agent, as well as temperature. A significant kinetic challenge in this step is controlling the degree of alkylation. The primary amine product (N-ethyl-o-toluidine) is itself a nucleophile and can react further with the ethylating agent to form an undesired tertiary amine (N,N-diethyl-o-toluidine). wikipedia.orgthieme-connect.de Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions. thieme-connect.de

The kinetics of the alkali fusion step are complex, occurring in a molten salt phase at high temperatures. The reaction rate is heavily influenced by temperature and the efficiency of mass and heat transfer within the viscous melt. google.com The process optimizations described in section 2.1.3, such as increasing the fill volume to improve mixing, directly address these kinetic limitations by ensuring more uniform temperature and reactant contact, thereby increasing the reaction rate and minimizing side reactions. google.com

Thermodynamic Considerations: Several steps in the synthesis are associated with significant thermodynamic changes.

Sulfonation: The reaction of aromatic compounds with fuming sulfuric acid is a strongly exothermic process, requiring efficient heat removal to control the reaction and prevent unwanted side products.

Alkali Fusion: This step is highly endergonic at room temperature and only becomes thermodynamically favorable at very high temperatures (e.g., above 300°C for sodium p-toluenesulfonate). orgsyn.org The reaction often involves the evolution of gases like hydrogen, which contributes to a positive entropy change, helping to drive the reaction forward at high temperatures. orgsyn.org

Neutralization: The final acidification step, where the phenoxide salt is neutralized to form the phenol (B47542) product, is a classic acid-base reaction and is highly exothermic. orgsyn.org

Understanding these thermodynamic properties is essential for the safe design and operation of industrial-scale reactors for the production of this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Ethylamino 4 Methylphenol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 3-Ethylamino-4-methylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethyl group protons, the methyl group protons, and the protons on the hydroxyl and amino groups are expected.

The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicity) are determined by their position relative to the electron-donating hydroxyl, amino, and methyl groups. The ethyl group attached to the nitrogen atom will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The methyl group on the aromatic ring will appear as a singlet. The protons of the -OH and -NH groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic C-H 6.5 - 7.0 Multiplet 3H
Phenolic O-H 4.5 - 5.5 Broad Singlet 1H
Amino N-H 3.0 - 4.0 Broad Singlet 1H
Methylene (-CH2-) 3.1 Quartet 2H
Aromatic C-CH3 2.1 Singlet 3H

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the typical downfield region for sp² hybridized carbons, with the carbon atoms attached to the oxygen and nitrogen atoms appearing at the most downfield shifts due to the deshielding effect of these electronegative atoms. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-OH 150 - 155
Aromatic C-NH 140 - 145
Aromatic C-CH3 125 - 130
Aromatic C-H 110 - 120
Methylene (-CH2-) 40 - 45
Aromatic C-CH3 15 - 20

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-O bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. The N-H stretching vibration of the secondary amine would also appear in this region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups are seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the various groups provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch 3200 - 3600 (Broad)
Amino N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1200 - 1260

Therefore, the aromatic C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds and the vibrations of the aliphatic side chains would also be Raman active. The O-H and N-H stretching vibrations are typically weaker in Raman spectra compared to IR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₃NO), the molecular weight is 151.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 151.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for phenols is the loss of a hydrogen atom. For this molecule, a significant fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to the loss of a methyl group (•CH₃) from the ethyl substituent, resulting in a fragment ion at m/z 136. Another likely fragmentation is the loss of an ethyl group (•C₂H₅), giving a fragment at m/z 122.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
151 [C₉H₁₃NO]⁺• (Molecular Ion) -
136 [C₈H₁₀NO]⁺ •CH₃

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Similarly, the analysis of 2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol shows a monoclinic P2₁/n space group researchgate.net. This structure also exhibits an E configuration about the imine C=N bond and a phenol-imine type intramolecular hydrogen bond researchgate.net. The crystal packing is further influenced by weak C—H⋯O hydrogen bonds and π-π stacking interactions, demonstrating how subtle changes in substitution can affect the supramolecular assembly researchgate.net.

These examples highlight that the solid-state structure of such derivatives is governed by a network of weak intermolecular forces, with intramolecular hydrogen bonding playing a key role in defining the molecular conformation.

Table 1: Representative Crystallographic Data for Aminophenol Derivatives

Parameter(E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol researchgate.net
Chemical Formula C₁₅H₁₄ClNOC₁₄H₁₁Cl₂NO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.0534 (5)4.6074 (7)
b (Å) 6.3764 (3)21.680 (3)
c (Å) 25.3657 (16)12.7907 (18)
β (°) ** 96.392 (5)93.342 (2)
Volume (ų) **1294.47 (13)1275.5 (3)
Z 44

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for investigating the electronic structure of molecules containing chromophores. In aromatic compounds like this compound, UV-Vis spectra are dominated by electronic transitions involving π-orbitals of the benzene ring. The position (λmax) and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring, as well as the solvent environment.

The electronic spectrum of aminophenols typically displays absorption bands arising from π → π* transitions. For example, the UV spectrum of 4-aminophenol (B1666318) shows absorption maxima at approximately 194 nm, 218 nm, and 272 nm sielc.com. The band around 270-300 nm is characteristic of the π → π* transition of the phenolic chromophore researchgate.netekb.egresearchgate.net. The presence of both an amino group (an electron-donating group) and a methyl group on the phenol (B47542) ring is expected to influence these transitions. The ethylamino group, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenol.

Studies on ortho-substituted phenols have shown that the absorption maxima are affected by the solvent. For 2-aminophenol, the λmax is observed at different positions in polar protic solvents like methanol (B129727) versus polar aprotic solvents like DMSO, indicating the role of hydrogen bonding and solvent polarity in stabilizing the ground and excited states researchgate.net. The pH of the solution also significantly affects the UV-Vis spectrum of aminophenols, as the protonation state of the amino and hydroxyl groups alters the electronic distribution within the molecule ekb.eg.

The electronic transitions in these systems involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For substituted phenols, the HOMO and LUMO are typically π and π* orbitals, respectively, localized on the aromatic ring. The energy gap between these orbitals, which corresponds to the energy of the absorbed UV radiation, is modulated by the electronic effects of the substituents researchgate.net.

Table 2: UV-Vis Absorption Maxima (λmax) for Related Aminophenol Compounds

CompoundSolvent/ConditionsAbsorption Maxima (λmax) in nm
2-Aminophenol Methanol~275-285 researchgate.net
DMSO~280-290 researchgate.net
4-Aminophenol Acidic Mobile Phase194, 218, 272 sielc.com
Aqueous~300 ekb.egresearchgate.net
L-Tyrosine Aqueous193, 224, 275 iosrjournals.org

This data from related compounds suggests that this compound would exhibit characteristic π → π* transitions in the UV region, with the exact λmax values being dependent on solvent polarity and pH.

Biological Activities and Pharmacological Investigations of 3 Ethylamino 4 Methylphenol and Its Analogues

Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic compounds are well-regarded for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of an amino group, particularly when alkylated as in 3-Ethylamino-4-methylphenol, can modulate this activity.

Research on aminophenol derivatives suggests that their antioxidant potential is influenced by the position of the amino and hydroxyl groups on the aromatic ring. For instance, ortho- and para-aminophenols have demonstrated potent pro-oxidant activities in the presence of transition metal ions like copper, leading to the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net This activity is in contrast to meta-aminophenols, which show significantly less reactivity. researchgate.net The ethyl and methyl substituents on this compound likely influence its electronic properties and steric hindrance, which in turn would affect its radical scavenging efficacy.

The general mechanism of antioxidant action for phenolic compounds involves the formation of a stable phenoxyl radical after hydrogen donation. The stability of this radical is crucial and is often enhanced by electron-donating groups on the aromatic ring. In the case of this compound, both the ethylamino and methyl groups are electron-donating, which could theoretically enhance its antioxidant capacity compared to unsubstituted phenol (B47542).

Table 1: Postulated Antioxidant Mechanisms of Phenolic Compounds

Mechanism Description Role of Substituents
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. Electron-donating groups (e.g., alkyl, amino) can weaken the O-H bond, facilitating HAT.
Single Electron Transfer (SET) An electron is transferred to the free radical, followed by proton transfer. Substituents that stabilize the resulting cation radical can promote the SET mechanism.
Chelation of Metal Ions Sequestration of pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton reactions that generate ROS. The presence of suitably positioned functional groups can enable chelation.

Antibacterial Efficacy and Antimicrobial Action

The antimicrobial properties of phenolic compounds have been extensively documented. The introduction of an amino group and alkyl substituents can significantly impact this activity. Studies on aminophenol derivatives have shown that their antibacterial efficacy can be influenced by the nature and position of substituents.

For instance, research on 4-aminophenol (B1666318) Schiff bases has demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for phenolic antimicrobials often involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. The lipophilicity of the compound plays a crucial role in its ability to interact with and penetrate the lipid bilayer of bacterial membranes. The ethyl and methyl groups in this compound would increase its lipophilicity compared to aminophenol, potentially enhancing its antibacterial activity.

Furthermore, studies on N-alkyl monoquaternary ammonium (B1175870) salts have shown that increased molecular size and lipophilicity contribute to higher antibacterial activity. nih.gov While this compound is not a quaternary ammonium salt, the principle of lipophilicity influencing antimicrobial efficacy is relevant.

Table 2: Factors Influencing Antibacterial Activity of Phenolic Analogs

Factor Influence on Antibacterial Efficacy Example from Related Compounds
Lipophilicity Increased lipophilicity generally enhances penetration of bacterial cell membranes. Longer alkyl chains in phenolic acids correlate with increased antimicrobial effect. nih.gov
Substituent Position The relative positions of hydroxyl and amino groups can affect activity. Schiff bases of 4-aminophenol show broad-spectrum activity. mdpi.com
Presence of Electron-Withdrawing Groups Can enhance antimicrobial potential in some derivatives. Nitro groups on N-aryl amino acids were associated with potent antibacterial activity. mdpi.com

Anti-inflammatory Pathways and Modulation of Inflammatory Responses

Chronic inflammation is a key factor in numerous diseases, and phenolic compounds are known to modulate inflammatory pathways. researchgate.netmdpi.com The anti-inflammatory effects of phenols are often linked to their antioxidant properties, as reactive oxygen species can act as signaling molecules in inflammatory cascades. By scavenging these radicals, phenolic compounds can downregulate pro-inflammatory pathways.

Key signaling pathways involved in inflammation that can be modulated by phenolic compounds include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2). While direct studies on this compound are lacking, research on other substituted phenols indicates that they can inhibit these key inflammatory mediators. For example, some substituted dihydroxybenzenes have been shown to suppress inflammatory reactions. nih.gov

The structural features of this compound, specifically the phenolic hydroxyl group and the aminofunctionality, suggest potential interactions with enzymes and receptors involved in the inflammatory response.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of a molecule is intrinsically linked to its chemical structure. For aminophenol derivatives, several structural features are key determinants of their pharmacological effects.

Position of Substituents: The relative positions of the hydroxyl and amino groups on the benzene (B151609) ring are critical. As mentioned earlier, ortho and para isomers of aminophenol exhibit different redox properties compared to the meta isomer. researchgate.netresearchgate.net

Nature of Alkyl Groups: The ethyl group on the amino nitrogen and the methyl group on the ring in this compound influence its lipophilicity, steric profile, and electronic properties. Studies on other N-alkylated compounds have shown that the length and branching of the alkyl chain can significantly impact biological activity. For instance, in a series of 4-alkylaminophenols, antiproliferative potencies were enhanced by longer alkyl chain lengths. nih.gov

Hydrogen Bonding Capacity: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, which is crucial for interactions with biological targets like enzymes and receptors.

Systematic modifications of the lead compound structure are essential to elucidate these relationships and optimize for a desired biological activity.

Table 3: Key Structural Features and Their Influence on the Biological Activity of Aminophenol Analogs

Structural Feature Influence on Activity
Phenolic Hydroxyl Group Essential for antioxidant activity through hydrogen donation.
Amino Group Modulates electronic properties and can be a site for further functionalization.
Alkyl Substituents (Ethyl, Methyl) Increase lipophilicity, affecting membrane permeability and interaction with hydrophobic pockets of target proteins.
Relative Position of Functional Groups Determines the overall electronic distribution and steric accessibility, impacting receptor binding and chemical reactivity.

Cellular and Molecular Mechanisms of Biological Action

The biological effects of this compound and its analogues are exerted through interactions at the cellular and molecular level. Based on the activities of related phenolic compounds, several mechanisms can be postulated.

In the context of antioxidant activity, these compounds can directly neutralize intracellular ROS, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage. This can, in turn, influence downstream signaling pathways that are sensitive to the cellular redox state.

Regarding antibacterial action, the primary mechanism is likely the disruption of bacterial cell membrane integrity. This can lead to a cascade of events including the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

At the molecular level, the anti-inflammatory effects of phenolic compounds can be attributed to the inhibition of key enzymes like COX and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Furthermore, they can interfere with the activation of transcription factors like NF-κB, which controls the expression of a wide array of inflammatory genes.

Comparative Biological Profiling with Related Phenolic Compounds

To better understand the potential of this compound, it is useful to compare its expected properties with those of other well-studied phenolic compounds.

Phenol: The parent compound, phenol, has antiseptic properties but is also toxic. The substitutions in this compound are expected to modify both its efficacy and safety profile.

Aminophenols: As discussed, the different isomers of aminophenol have distinct biological activities. 4-Aminophenol, for example, is a metabolite of paracetamol and has been associated with cytotoxicity. nih.gov

Cresols (Methylphenols): The methyl group in this compound makes it a cresol (B1669610) derivative. Cresols are used as disinfectants and their biological activity is influenced by the position of the methyl group.

Other Substituted Phenols: A vast number of natural and synthetic substituted phenols exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific combination of an ethylamino and a methyl group on the phenol scaffold of this compound would confer a unique pharmacological profile that warrants further investigation.

Advanced Applications and Material Science Research Involving 3 Ethylamino 4 Methylphenol

Utilization in Dye and Pigment Synthesis for Advanced Materials

The historical and commercial significance of 3-Ethylamino-4-methylphenol is deeply rooted in the synthetic dye industry. As an aminophenol, it is a key precursor for creating complex molecular structures that absorb and emit light, forming the basis for a wide array of colorants and functional dyes.

This compound is a fundamental reactant in the synthesis of rhodol, a class of fluorescent dyes. Rhodols are structurally related to the better-known rhodamines but are classified as merocyanines rather than cyanines nih.govresearchgate.net. Their unique photophysical properties have led to growing interest in their use for advanced fluorescence imaging nih.gov.

The synthesis of a basic rhodol structure involves the condensation reaction of this compound with 2-(2,4-dihydroxybenzoyl)benzoic acid chemicalbook.comfishersci.com. This reaction forms the core xanthene structure characteristic of rhodol dyes.

Reactant 1Reactant 2Product Class
This compound2-(2,4-dihydroxybenzoyl)benzoic acidRhodol

These rhodol fluorophores serve as the foundation for developing highly specific fluorescent probes. For instance, a rhodol-based probe was developed for the selective and rapid detection of hydrogen sulfide (B99878) (H₂S), demonstrating a low detection limit of 44.3 nM and applicability in bioimaging of living cells rsc.org. The development of such probes highlights the transition of simple dye precursors into sophisticated tools for chemical and biological analysis.

The compound is a direct precursor in the commercial production of Rhodamine 6G, a widely used fluorescent dye. The synthesis is achieved by condensing this compound with phthalic anhydride (B1165640), followed by an esterification step . Beyond its use as a standalone dye, the Rhodamine 6G framework derived from this precursor is extensively modified to create advanced fluorescent sensors.

These sensors are designed with a spirolactam structure that is non-fluorescent. In the presence of a target analyte, such as a specific metal ion, the spirolactam ring opens, restoring the conjugated system and "turning on" a strong fluorescent signal acs.orgmdpi.com. This mechanism allows for highly sensitive and selective detection. Researchers have successfully developed Rhodamine 6G-based chemosensors for various metal ions, including aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺) nih.govresearchgate.net.

Detailed studies on a series of four Rhodamine 6G-based chemosensors (H₃L1–H₃L4) designed for Al³⁺ detection revealed excellent performance, with detection limits in the nanomolar range acs.org.

SensorTarget IonLimit of Detection (LOD)Fluorescence EnhancementBinding Constant (M⁻¹)
H₃L1Al³⁺1.4 x 10⁻⁹ M~780 times8.00 x 10⁵
H₃L2Al³⁺2.50 x 10⁻⁹ M~725 times6.90 x 10⁵
H₃L3Al³⁺0.40 x 10⁻⁸ M~425 times1.37 x 10⁴
H₃L4Al³⁺0.53 x 10⁻⁸ M~391 times1.03 x 10⁴

These findings demonstrate the critical role of this compound as the starting material for high-performance sensors used in environmental and biological monitoring acs.org.

As an aminophenol, this compound possesses the necessary functional groups to participate in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis of an azo dye involves a diazotization reaction, where the primary amine group is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or another amine, to form the characteristic -N=N- azo chromophore that imparts color.

While specific examples of commercial azo dyes derived directly from this compound are not extensively detailed in recent literature, its chemical structure makes it a suitable candidate as both a diazo component (after diazotization of its amino group) and a coupling component (due to the activating effect of its hydroxyl and amino groups on the aromatic ring). Its role as a versatile intermediate for dyestuffs is well-established, fitting into the broader context of chromophore design for creating a wide palette of colors in the textile and pigment industries alfachemch.com.

Functional Materials Development and Optoelectronic Applications

The primary application of this compound in the realm of functional materials is centered on the development of fluorescent chemosensors. These sensors are considered functional optical materials because their light-emitting properties can be controlled by external chemical stimuli. The "turn-on" fluorescence mechanism of the Rhodamine 6G and rhodol analogs represents a form of optoelectronic signaling, where the presence of a specific chemical analyte is converted into a measurable optical output.

These materials are crucial for applications requiring high sensitivity and selectivity, such as medical diagnostics, environmental monitoring, and cellular imaging rsc.orgnih.gov. While current research heavily emphasizes these sensor applications, the compound's role as a precursor to stable, highly fluorescent molecules suggests potential for broader applications in optoelectronics, although its use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics is not yet a primary focus of published research.

Role in Fine Chemical Synthesis and Intermediates for Specialty Chemicals

This compound is a key intermediate in the synthesis of fine and specialty chemicals, a category that includes high-value, low-volume products like pharmaceuticals, agricultural chemicals, and, most notably, high-performance dyes and pigments axcentive.com. Its utility stems from its bifunctional nature, allowing for sequential or selective reactions at the amine and hydroxyl sites .

Its established role as a precursor highlights its importance in multi-step organic syntheses that produce complex, high-value molecules. The transformation of this relatively simple intermediate into sophisticated materials for advanced applications is a clear example of its value in the fine chemical industry.

IntermediateApplication / End ProductIndustry Sector
This compoundRhodamine 6G SynthesisDyes & Pigments
This compoundRhodol DerivativesFluorescent Probes, Bioimaging
This compoundPigment Red 81 (dye cation)Dyes & Pigments
This compoundFluorescent ChemosensorsAnalytical Chemistry, Environmental

The synthesis pathways starting from this compound are integral to the production of specialty chemicals that are indispensable in modern technology and scientific research alfachemch.com.

Environmental Impact and Toxicological Mechanism Studies of 3 Ethylamino 4 Methylphenol

Mechanisms of Toxicity and Metabolic Pathways

The toxicity of aminophenol derivatives is often linked to their metabolic activation into reactive intermediates. The ethyl and methyl groups on the 3-Ethylamino-4-methylphenol molecule are expected to influence the rate and regioselectivity of metabolic reactions compared to its parent compound, p-aminophenol.

Formation of Reactive Intermediates and Metabolite Profiling

The metabolic pathway of this compound is predicted to follow patterns observed for other p-aminophenols. The primary mechanism of toxicity for p-aminophenol involves its oxidation to a reactive quinoneimine intermediate. This electrophilic species can covalently bind to cellular macromolecules, leading to cellular dysfunction and necrosis nih.gov.

A critical step in the detoxification and, paradoxically, the toxification of p-aminophenol is conjugation with glutathione (B108866) (GSH) nih.govnih.gov. The liver metabolizes p-aminophenol into several glutathione S-conjugates nih.gov. These conjugates are then transported to the kidney, where they can be further processed by enzymes like γ-glutamyl transpeptidase and cysteine conjugate β-lyase to generate highly reactive thiol-containing species, which are ultimately responsible for the observed nephrotoxicity nih.gov.

For this compound, a similar bioactivation pathway is plausible. The phenol (B47542) group can be oxidized, potentially by cytochrome P450 enzymes, to form a reactive ethylamino-methyl-benzoquinoneimine. This intermediate would be a prime candidate for nucleophilic attack by glutathione. The subsequent metabolites would then be transported to the kidney, posing a risk of organ-specific toxicity. In some biological systems, N-acetylation can be a competing pathway; for instance, p-aminophenol can be acetylated to form acetaminophen (B1664979) (N-acetyl-p-aminophenol), which has its own distinct metabolic and toxicological profile nih.govscience.gov.

Table 1: Identified Metabolites of p-Aminophenol in Rat Bile (Proxy for this compound) This table shows metabolites identified for the related compound p-aminophenol, suggesting potential metabolic products for this compound.

MetaboliteToxicological Significance
4-amino-3-(glutathion-S-yl)phenolInduces dose- and time-dependent cell death in rat kidney cortical cells nih.govnih.gov.
4-amino-2,5-bis(glutathion-S-yl)phenolInduces dose- and time-dependent cell death in rat kidney cortical cells nih.gov.
4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenolInduces dose- and time-dependent cell death in rat kidney cortical cells nih.gov.
Acetaminophen glucuronideA detoxification product of acetaminophen, which can be formed from p-aminophenol nih.govnih.gov.
3-(glutathion-S-yl)acetaminophenA reactive metabolite of acetaminophen, indicating a complex metabolic interplay nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity, including toxicity, of chemicals based on their molecular structure nih.gov. For phenolic compounds, QSAR models are often developed to predict their toxic potency to various organisms nih.gov. These models typically use physicochemical descriptors such as the logarithm of the octanol-water partition coefficient (log P), which describes hydrophobicity, and electronic parameters that quantify the reactivity of the molecule.

Cellular and Organ-Specific Toxicological Responses

Based on extensive studies of p-aminophenol, the primary target organ for toxicity is the kidney nih.govnih.govtandfonline.comepa.govnj.gov. Specifically, p-aminophenol induces selective necrosis of the pars recta (the S3 segment) of the proximal tubule in the kidney nih.govnih.govepa.gov. This specificity is attributed to the accumulation of toxic metabolites generated via the glutathione conjugation pathway nih.govnih.gov. The process begins with hepatic bioactivation, followed by renal processing of the glutathione conjugates to nephrotoxic species nih.gov. Inhibition of cytochrome P450 or the organic cation transporter can protect renal cells from p-aminophenol-induced toxicity, highlighting the roles of metabolic activation and cellular uptake nih.gov.

In addition to the kidneys, the liver can also be a target organ. Studies in mice have shown that p-aminophenol can cause acute hepatotoxicity, which is linked to its N-acetylation to acetaminophen and the subsequent depletion of hepatic glutathione nih.govscience.gov. Therefore, this compound may also exhibit a toxicological profile characterized by nephrotoxicity and, potentially, hepatotoxicity, depending on the balance between different metabolic pathways in a given species. The presence of the ethyl and methyl substituents will likely modulate the potency and specific mechanisms of toxicity compared to the parent p-aminophenol.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is determined by its susceptibility to various transformation and degradation processes, including oxidation and biodegradation, which influence its persistence in ecosystems.

Electrochemical Oxidation Mechanisms and Remediation Strategies

Electrochemical oxidation is an advanced oxidation process (AOP) used for the treatment of wastewater containing refractory organic pollutants like aminophenols frontiersin.org. The process involves the degradation of the target compound at the surface of an anode. For p-aminophenol, studies have shown that using highly active electrodes, such as cerium-doped lead dioxide (Ce-PbO2) or UV-treated TiO2 nanotubes, can lead to efficient removal from water frontiersin.orgnih.gov.

The mechanism involves the generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), on the electrode surface, as well as direct electron transfer from the aminophenol molecule to the anode. This leads to the opening of the aromatic ring and eventual mineralization of the compound to carbon dioxide, water, and inorganic ions. It is highly probable that this compound would be susceptible to similar electrochemical degradation.

Table 2: Efficacy of Different Electrodes in the Electrochemical Oxidation of p-Aminophenol (PAP) Wastewater This table provides comparative data for the degradation of the related compound p-aminophenol, suggesting potential remediation efficacy for this compound.

Electrode TypePAP Removal (after 180 min)COD Removal (after 180 min)TOC Removal (after 180 min)Reference
Ce-PbO296.96%73.79%49.23% frontiersin.org
La-PbO289.34%68.49%45.47% frontiersin.org
PbO277.55%59.49%39.08% frontiersin.org

Other remediation strategies for aminophenol-containing wastewater include adsorption using specialized resins followed by chemical oxidation, which allows for the recovery of the compound and "zero discharge" of the wastewater google.comgoogle.com.

Biodegradation Potential and Environmental Persistence

The biodegradation of aminophenols has been demonstrated in specific microorganisms. For example, Burkholderia sp. strain AK-5 can utilize 4-aminophenol (B1666318) as its sole source of carbon, nitrogen, and energy nih.gov. The metabolic pathway in this bacterium involves the conversion of 4-aminophenol to 1,4-benzenediol and then to 1,2,4-trihydroxybenzene, which undergoes ring cleavage by a dioxygenase enzyme nih.gov. This suggests that microbial communities in soil and water could potentially degrade this compound, likely initiating the process through hydroxylation and deamination reactions.

However, alkylphenols as a class are known for their environmental persistence nih.govresearchgate.netservice.gov.uk. Degradation products of widely used alkylphenol ethoxylate surfactants, such as nonylphenol and octylphenol, are more persistent than the parent compounds and tend to partition from water into sediment due to their hydrophobicity nih.govresearchgate.net. After land application of biosolids, concentrations of nonylphenols were found to decrease significantly over 175 days, but they showed potential for migration with runoff solids during rainfall vims.edu. Given its structure as a substituted alkylphenol, this compound may exhibit moderate persistence in the environment, with its fate being heavily influenced by its tendency to sorb to sediments and organic matter. Aerobic conditions generally facilitate more rapid biotransformation of alkylphenol metabolites compared to anaerobic conditions nih.gov.

Ecotoxicological Implications and Bioremediation Research of this compound

The environmental impact of this compound, a substituted phenolic amine, is an area of growing concern due to its potential release from industrial activities. While specific ecotoxicological data for this compound are limited, its structural similarity to other aromatic amines and substituted phenols suggests potential risks to aquatic and terrestrial ecosystems. Aromatic amines, as a class of chemicals, are known to have detrimental effects on various organisms, impacting their reproduction, development, and survival tandfonline.comimrpress.com. Runoff from fire control or dilution water containing this compound may be toxic and lead to environmental contamination noaa.gov.

Ecotoxicological Profile

To illustrate the potential ecotoxicological range of compounds structurally related to this compound, the following table presents data for other phenolic compounds. It is crucial to note that this data is for comparative purposes and does not represent tested values for this compound.

Illustrative Ecotoxicity Data for Structurally Related Phenolic Compounds

Organism Compound Endpoint Concentration Reference
Oryzias latipes (Orange-red killifish) 4-Amino-m-cresol LC50 (48h) 0.13 mg/L chemicalbook.com

This table is for illustrative purposes only, due to the lack of specific ecotoxicological data for this compound.

Bioremediation Research

Bioremediation presents a promising and environmentally sustainable approach for the detoxification and removal of phenolic compounds from contaminated environments researchgate.netigi-global.com. The biodegradation of phenols by microorganisms is a well-documented process, often involving the enzymatic conversion of the aromatic ring into less toxic intermediates that can then be integrated into central metabolic pathways tandfonline.comresearchgate.netnih.govfrontiersin.orgnih.gov.

Research on the bioremediation of substituted phenols has identified various bacterial and fungal strains capable of their degradation. Genera such as Pseudomonas, Bacillus, Candida, and Aspergillus have been shown to effectively break down phenolic structures researchgate.netnih.govnih.govacademicjournals.org. The primary mechanism of aerobic biodegradation of phenol involves its initial hydroxylation to form catechol, which is then subjected to ring cleavage by dioxygenase enzymes frontiersin.orgnih.gov.

While no studies have specifically focused on the bioremediation of this compound, the existing body of research on similar compounds provides a strong foundation for future investigations. The presence of both an amine and a methyl group on the phenol ring may influence the selection of microbial consortia and the specific enzymatic pathways involved in its degradation. Further research is necessary to isolate and characterize microorganisms capable of utilizing this compound as a carbon or nitrogen source and to optimize the conditions for its efficient bioremediation.

The following table summarizes findings from bioremediation studies on phenol and related compounds, highlighting the potential of microbial degradation.

Research Findings on the Bioremediation of Phenolic Compounds

Microorganism(s) Substrate(s) Degradation Efficiency Key Findings Reference(s)
Pseudomonas aeruginosa and Klebsiella variicola Phenol (1000 mg/L) 71.70% and 74.67% removal in 3 days Strains isolated from sewage sludge showed high tolerance and degradation capacity. nih.gov
Pseudomonas putida Phenol (1 g/L) Complete degradation in 162 hours A well-studied bacterium for phenol bioremediation. nih.gov
Candida tropicalis Phenol Effective degradation A yeast species capable of using phenol as a sole carbon source. nih.gov

This table illustrates the bioremediation potential for phenolic compounds and is not based on studies of this compound.

Theoretical and Computational Chemistry of 3 Ethylamino 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and energy levels within a molecule. These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Ethylamino-4-methylphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its optimized molecular geometry. researchgate.net This process identifies the most stable arrangement of atoms in three-dimensional space by minimizing the molecule's energy.

These calculations can also yield important energetic properties. For instance, a DFT study on aminophenol derivatives demonstrated the ability to calculate bond dissociation energies (BDE), which are critical for understanding antioxidant activity. researchgate.net In the case of this compound, the O-H bond dissociation energy would be a key parameter of interest. Furthermore, theoretical studies on p-aminophenol have utilized DFT to compute standard electrode potentials, providing insight into its electrochemical behavior. researchgate.net

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyIllustrative ValueSignificance
Total Energy (Hartree)-518.XXXA measure of the molecule's stability.
Dipole Moment (Debye)2.XXIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
O-H Bond Dissociation Energy (kcal/mol)85.XXRelates to the antioxidant potential of the phenolic group.
N-H Bond Dissociation Energy (kcal/mol)95.XXProvides insight into the reactivity of the amino group.

HOMO/LUMO Analysis and Electron Density Mapping

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly the phenol (B47542) and amino groups, which can readily donate electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, representing regions susceptible to nucleophilic attack.

Electron density mapping, often visualized as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen and nitrogen atoms. Regions of positive potential (blue) highlight electron-deficient areas.

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalIllustrative Energy (eV)Role in Reactivity
HOMO-5.XXElectron-donating capability
LUMO-0.XXElectron-accepting capability
HOMO-LUMO Gap4.XXIndicator of chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's conformational flexibility and its interactions with its environment. For a molecule like this compound, which has a flexible ethyl group, MD simulations can reveal the different spatial arrangements (conformers) it can adopt and the energy barriers between them.

An MD simulation would model the atoms of this compound as spheres connected by springs (representing bonds) and governed by a set of force fields that describe the intra- and intermolecular forces. By solving Newton's equations of motion over time, the simulation tracks the trajectory of each atom, providing a dynamic view of the molecule's behavior.

These simulations are particularly valuable for understanding how the molecule behaves in a solvent, such as water or an organic solvent. MD can elucidate the hydrogen bonding patterns between the phenolic hydroxyl and amino groups of this compound and the surrounding solvent molecules. Such studies on rhodamine dyes, for which this compound is a precursor, have provided insights into their interactions with model membrane systems. nih.gov

Prediction of Reaction Mechanisms and Pathways through Computational Models

Computational models can be instrumental in mapping out the potential reaction mechanisms and identifying the most likely pathways for a chemical transformation. For this compound, a key reaction is its condensation with phthalic anhydride (B1165640) in the synthesis of rhodamine dyes. google.com

Theoretical calculations can be used to model the transition states of this reaction, which are the high-energy intermediates that connect reactants to products. By calculating the activation energies associated with different possible pathways, chemists can predict which mechanism is energetically most favorable. For example, DFT calculations can elucidate the step-by-step process of bond formation and breaking, providing a detailed molecular-level understanding of the reaction.

In Silico Modeling for Structure-Property and Structure-Activity Relationships

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between a molecule's structural or physicochemical properties and its biological activity or physical properties. While no specific QSAR studies on this compound were found, the methodologies are broadly applicable.

In a hypothetical QSAR study, a series of aminophenol derivatives with varying substituents would be synthesized and their biological activity (e.g., antioxidant or antimicrobial) measured. mdpi.comnih.gov Then, a range of molecular descriptors for each compound, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated. Statistical methods are then used to build a model that predicts the activity based on these descriptors. Such models can be invaluable for designing new molecules with enhanced properties and for screening virtual libraries of compounds before undertaking costly and time-consuming synthesis and testing.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the separation and analysis of 3-Ethylamino-4-methylphenol from complex matrices, enabling both qualitative identification and quantitative measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography is a cornerstone for assessing the purity of this compound and identifying potential impurities. The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For phenolic compounds like this compound, reverse-phase HPLC is the most common approach.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. A method for a related compound, [4-(Dimethylamino)phenyl]bis[4-(ethylamino)-3-methylphenyl]methylium acetate, utilizes a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid to ensure the analyte is in a single ionic form and to achieve good peak shape sielc.com. The United States Environmental Protection Agency (EPA) also outlines a method for the determination of phenol (B47542) and methylphenols that employs reverse-phase HPLC epa.gov.

Detection is a critical component of HPLC analysis. For this compound, which contains a chromophore, UV-Vis detection is highly suitable. The wavelength for detection is selected based on the compound's UV absorbance maxima to ensure high sensitivity. For instance, the related compound 4-aminophenol (B1666318) has absorption maxima at 194 nm, 218 nm, and 272 nm sielc.com. The EPA method for phenols suggests UV detection at 274 nm epa.gov. Fluorescence and electrochemical detectors can also be employed for enhanced sensitivity and selectivity epa.gov.

Impurity profiling involves the detection and quantification of any substances other than this compound. This is crucial for quality control in manufacturing processes. HPLC can separate structurally similar impurities, such as isomers or degradation products, from the main compound.

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

Parameter Typical Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with 0.1% Phosphoric or Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C
Detector UV-Vis Diode Array Detector (DAD)

| Detection Wavelength | ~270-280 nm |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Components

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, particularly for assessing volatile impurities, GC/MS offers high resolution and definitive identification.

In GC, the sample is vaporized and injected into a column where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound mdpi.comjmchemsci.com. This mass spectrum acts as a "chemical fingerprint," allowing for confident identification by comparison to spectral libraries chemicalbook.comnih.gov.

The analysis of volatile components in matrices containing phenolic compounds often involves a sample preparation step, such as headspace analysis or liquid-liquid microextraction, to isolate the volatile fraction mdpi.commdpi.com. The GC is typically equipped with a capillary column, such as a DB-5MS, and a temperature program is used to elute compounds over a range of boiling points nih.gov.

Table 2: General GC/MS Parameters for Volatile Phenolic Compound Analysis

Parameter Typical Setting
Column DB-5MS or similar (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at 50-60°C, ramp up to 300°C
Ion Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | 40-500 amu |

Electrochemical Methods for Sensing and Determination

Electrochemical methods offer a sensitive and often rapid approach for the determination of electroactive compounds like this compound. The phenolic hydroxyl group and the amino group can both be oxidized electrochemically, making the compound suitable for analysis by techniques such as voltammetry.

These methods involve measuring the current response of an analyte at an electrode surface as a function of an applied potential. For phenolic compounds, modified electrodes are often used to enhance sensitivity and selectivity and to lower the overpotential required for oxidation. Modifications can include materials like reduced graphene oxide, bismuth films, or metal-organic frameworks nih.govmdpi.com.

In a typical voltammetric experiment, a glassy carbon electrode might be modified and used as the working electrode in a three-electrode system researchgate.net. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are applied. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution. The peak current in the voltammogram is proportional to the concentration of the analyte, allowing for quantification nih.gov. Studies on similar compounds like 3-methylmorphine have demonstrated the successful application of such sensors in various samples nih.govresearchgate.net.

Table 3: Representative Parameters for Voltammetric Determination of Phenolic Amines

Parameter Typical Setting
Working Electrode Modified Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte Phosphate or Britton-Robinson buffer
Technique Differential Pulse Voltammetry (DPV)
Potential Range e.g., 0.0 to +1.0 V vs. Ag/AgCl

| Pulse Amplitude | 50 mV |

Spectrophotometric Assays for Concentration Measurement

UV-Visible spectrophotometry is a straightforward and widely accessible method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to its phenolic structure, this compound possesses a chromophore that allows for its direct quantification using this technique.

The basis of the assay is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for related aminophenols is often in the UV range sielc.comekb.eg.

For mixtures or samples with interfering substances, derivative spectrophotometry can be employed to enhance specificity by resolving overlapping spectra nih.gov. Another approach involves a chemical reaction to produce a colored derivative that can be measured in the visible region, away from potential interferences. For example, p-aminophenol can be reacted with certain benzaldehydes to form a Schiff base, which can then be quantified spectrophotometrically nih.gov. A similar derivatization strategy could potentially be developed for this compound.

Table 4: General Steps for a Spectrophotometric Assay

Step Description
1. Wavelength Selection Scan a standard solution of the compound to determine the wavelength of maximum absorbance (λmax).
2. Preparation of Standards Prepare a series of solutions with known concentrations of this compound.
3. Calibration Curve Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration.
4. Sample Measurement Measure the absorbance of the unknown sample solution at λmax.

| 5. Concentration Determination | Use the calibration curve to determine the concentration of the compound in the sample. |

Q & A

Q. What are the key physicochemical properties of 3-Ethylamino-4-methylphenol, and how do they influence its reactivity in synthetic applications?

Answer: this compound (CAS 120-37-6) has a molecular formula of C₉H₁₃NO (molecular weight: 151.21 g/mol) and is characterized as a purple solid . Its SMILES notation (Cc1ccc(cc1NCC)O ) highlights a hydroxyl group and ethylamino substituent on the aromatic ring, enabling participation in condensation and electrophilic substitution reactions . The phenolic hydroxyl group enhances solubility in polar solvents, while the ethylamino group facilitates nucleophilic interactions, critical for forming intermediates in dye synthesis (e.g., rhodol) . Key properties include:

PropertyValue/DescriptionReference
Melting PointNot explicitly reported
SolubilityPolar solvents (e.g., ethanol, DMSO)
ReactivityCondensation with 2-(2,4-dihydroxybenzoyl)benzoic acid
ToxicityMutagenic potential (reported in EPA TSCA)

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • FTIR : Identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, N-H bend at ~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR can resolve aromatic protons (δ 6.5–7.5 ppm), ethylamino protons (δ 1.0–3.0 ppm), and methyl substituents (δ 2.0–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (m/z 151.21) and fragmentation patterns .
  • UV-Vis : Useful for studying electronic transitions in dye applications (e.g., rhodol derivatives) .

Q. What are the primary synthetic routes for this compound?

Answer: The compound is typically synthesized via:

  • Amination of 4-methylphenol : Reaction with ethylamine under controlled pH and temperature to introduce the ethylamino group .
  • Reductive alkylation : Use of catalysts (e.g., palladium) to reduce intermediates formed from nitro precursors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

Answer:

  • Temperature Control : Higher temperatures (80–100°C) accelerate condensation reactions but may degrade sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for electrophilic substitutions .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)) for regioselective modifications .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at the 5-position) to assess antimicrobial or antioxidant activity .

Q. How should researchers address contradictions in toxicity data for this compound?

Answer:

  • Data Validation : Compare mutagenicity assays (e.g., Ames test) across studies, noting differences in dose, solvent, or bacterial strains .
  • Mechanistic Studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) to explain discrepancies .
  • Cross-Referencing : Align findings with EPA TSCA inventory reports and OECD guidelines for consistency .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in metabolic pathways) using software like AutoDock .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with observed bioactivity .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

Answer:

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Waste Management : Implement solvent recovery systems and catalytic degradation of phenolic byproducts .
  • Biocatalysis : Explore enzyme-mediated synthesis (e.g., laccases) to reduce energy consumption and hazardous waste .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s applications?

  • Biomedical Potential : Limited data on pharmacokinetics and in vivo toxicity .
  • Environmental Fate : No studies on biodegradation or bioaccumulation in aquatic systems .
  • Material Science : Unexplored utility in conductive polymers or metal-organic frameworks (MOFs) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.